molecular formula C20H16N2O B5536966 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol

2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol

Cat. No. B5536966
M. Wt: 300.4 g/mol
InChI Key: PLBNPEHPWBMZKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-[5-(4-Methylphenyl)-1H-pyrazol-3-yl]-1-naphthol involves efficient methodologies, including one-pot synthesis techniques. A notable approach is the green and efficient ammonium acetate-catalyzed one-pot synthesis of 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol derivatives, showcasing the use of an inexpensive catalyst, easy workup, and improved yields (You, Lei, & Hu, 2013).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques, confirming their configurations and understanding the structural basis of their properties. For instance, the crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one has been determined, providing insights into its molecular arrangement and interaction patterns (Sharma et al., 2015).

Scientific Research Applications

Computational and Pharmacological Potential

The research focused on the computational and pharmacological potential of pyrazole novel derivatives, including a compound structurally related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol. These compounds were evaluated for their binding and inhibitory effects against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX). The studies revealed varied pharmacological activities, including toxicity, tumour inhibition, antioxidant potential, analgesic, and anti-inflammatory actions, highlighting the compound's potential in therapeutic applications (Faheem, 2018).

Green Synthesis Approach

A green and efficient one-pot synthesis method for derivatives of 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol catalyzed by ammonium acetate was developed. This approach leverages the advantages of using an inexpensive and readily available catalyst, easy workup, and improved yields, signifying an eco-friendly and cost-effective method for synthesizing these compounds (You, Lei, & Hu, 2013).

Antioxidant and Anti-inflammatory Screening

A study conducted on the efficient synthesis of 3-hydroxynaphthalene-1, 4-dione derivatives via pseudo four-component reactions, which are structurally related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, showed significant in vitro antioxidant and anti-inflammatory activities. This highlights the compound's potential as a candidate for further investigation in the development of treatments for conditions associated with oxidative stress and inflammation (Kumar, Sribalan, & Padmini, 2017).

Photochromic Naphthopyrans

Research into the synthesis of photochromic naphthopyrans, involving reactions with 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol derivatives, explored the production of new classes of photochromic compounds. These studies contribute to the understanding of the photochromic properties of naphthopyrans and their potential applications in materials science, particularly in developing new photoresponsive materials (Gabbutt, Heron, Instone, Thomas, Partington, Hursthouse, & Gelbrich, 2003).

Opto-Electronic Materials

A study on novel heterocyclic compounds, including those related to 2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]-1-naphthol, focused on their application as blue and green emissive materials for opto-electronics. The synthesized materials were characterized for their thermal, surface morphology, and optical properties, demonstrating their potential in opto-electronic applications due to their significant emission properties (Ramkumar & Kannan, 2015).

properties

IUPAC Name

2-[3-(4-methylphenyl)-1H-pyrazol-5-yl]naphthalen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O/c1-13-6-8-15(9-7-13)18-12-19(22-21-18)17-11-10-14-4-2-3-5-16(14)20(17)23/h2-12,23H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLBNPEHPWBMZKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=C2)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[5-(4-methylphenyl)-1H-pyrazol-3-yl]naphthalen-1-ol

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